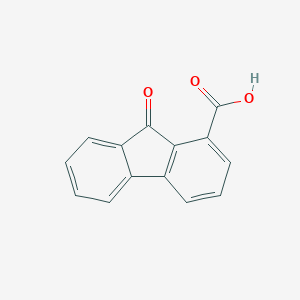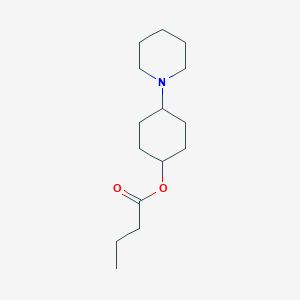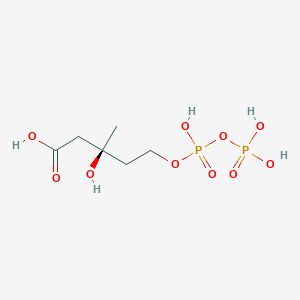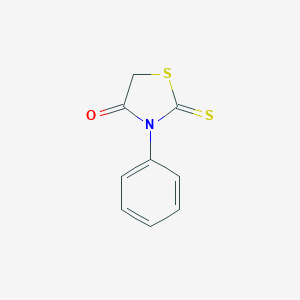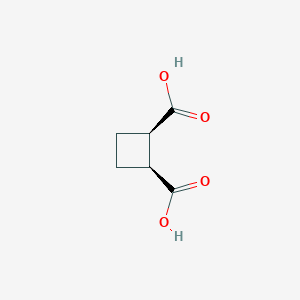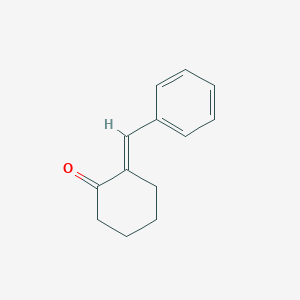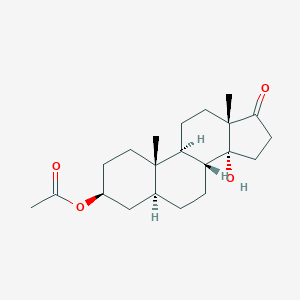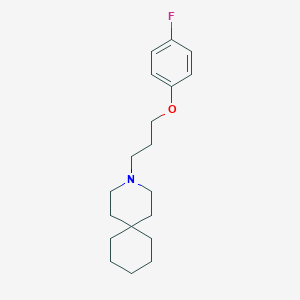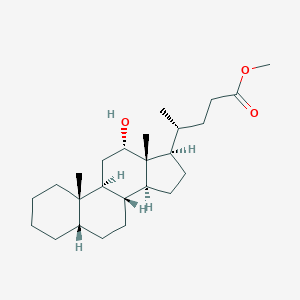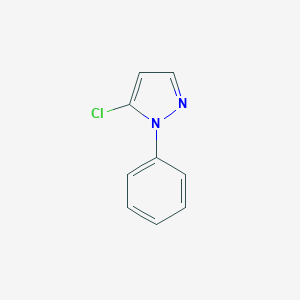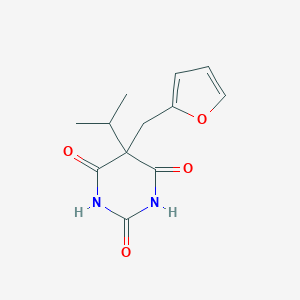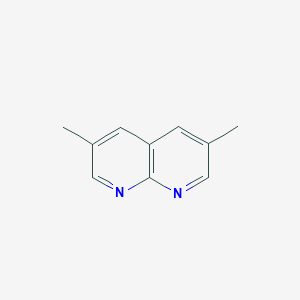
3,6-Dimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound with the chemical formula C12H11N. It is a yellow crystalline powder with a melting point of 114-116°C. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,6-Dimethyl-1,8-naphthyridine are complex and varied. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining normal tissue homeostasis. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating various inflammatory diseases. In addition, this compound has been shown to have antimicrobial and antifungal properties, which may make it useful for treating infections caused by these organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Dimethyl-1,8-naphthyridine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields of scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3,6-Dimethyl-1,8-naphthyridine. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have potential as anticancer agents. Another area of interest is the development of fluorescent probes for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3,6-Dimethyl-1,8-naphthyridine involves the reaction of 3,6-dimethylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine in the presence of a base, such as triethylamine, to yield 3,6-Dimethyl-1,8-naphthyridine. The yield of this reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
1199-13-9 |
|---|---|
Nombre del producto |
3,6-Dimethyl-1,8-naphthyridine |
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3 |
Clave InChI |
MHFULTGMHKWZEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
SMILES canónico |
CC1=CC2=C(N=C1)N=CC(=C2)C |
Sinónimos |
3,6-Dimethyl-1,8-naphthyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




